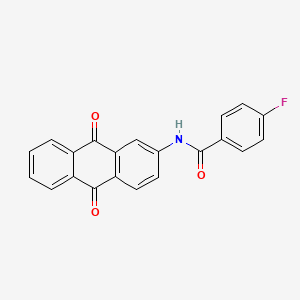

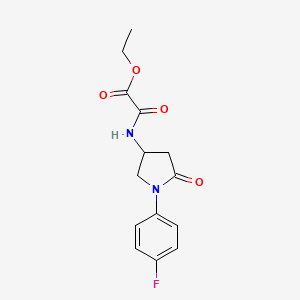

N-(9,10-二氧代-9,10-二氢蒽-2-基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

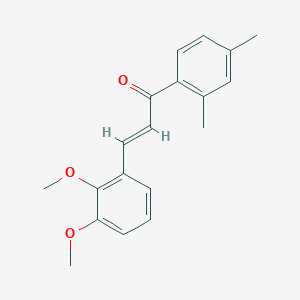

“N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-fluorobenzamide” is a chemical compound . It has been synthesized and characterized by various spectroscopic methods . The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The compound was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods . Another synthesis method involved the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone .Molecular Structure Analysis

The synthesized target compound was fully characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS . The 1H NMR spectra of the compounds contained thiazole H-5 proton singlets at 6.89-7.01 ppm and methyl group singlets at 1.97-2.04 ppm, besides the CH signals of the aromatic rings .Chemical Reactions Analysis

The compound has been used in the synthesis of new amino-acid derivatives of 9,10-anthraquinone . The reaction of N,N’-disubstituted thioureas with α-bromo ketones has been described in the literature, and it provides access to various N-substituted 2-iminothiazoles .Physical And Chemical Properties Analysis

The compound was synthesized as a yellow solid . The 13C signals of the thiazole 4-CH3 substituent were found at 13.7-14.2 ppm, which is typical for 3-aryl-2-benzoylimino-4-methyl-1,3-thiazolines .科学研究应用

合成和表征与本化合物密切相关的N-(9,10-二氧代-9,10-二氢蒽-1-基)-2-甲基苯甲酰胺是通过2-甲基苯甲酰氯与1-氨基蒽醌反应合成的。该化合物通过各种光谱方法表征,具有一个N,O-双齿导向基团,可能适用于金属催化的C-H键官能化反应,这突出了它在合成化学应用中的重要性 (Hamad H. Al Mamari & Ahmed Al Sheidi, 2020).

抗菌活性2-氯-N-(9,10-二氧代-9,10-二氢蒽-1-基)乙酰胺与α-、β-和ω-氨基酸相互作用,产生了9,10-蒽醌的新氨基酸衍生物。这些化合物对黄杆菌表现出抗菌活性,对黑曲霉和白色念珠菌表现出抗真菌活性。生物活性与使用计算机程序PASS的预测一致,表明这些衍生物值得进一步研究其抗肿瘤和抗氧化作用 (V. I. Zvarich et al., 2014).

抗氧化和抗血小板活性合成的新的N-(9,10-二氧代-9,10-二氢蒽-1(2)-基)-2-(R-硫代)乙酰胺在体外显示出显着的自由基清除活性。蒽二酮核心第一位上有取代基的化合物比其异构体表现出更好的抗氧化性能。具体来说,这些化合物对ADP诱导的聚集表现出抑制作用,表明具有抗血小板活性的潜力,这可能在治疗心血管疾病中具有治疗价值 (M. Stasevych et al., 2022).

作用机制

未来方向

The compound has potential applications in the field of organic synthesis, particularly in metal-catalyzed C-H bond functionalization reactions . Its use in the synthesis of new amino-acid derivatives of 9,10-anthraquinone also suggests potential applications in the development of new pharmaceuticals .

属性

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FNO3/c22-13-7-5-12(6-8-13)21(26)23-14-9-10-17-18(11-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-11H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDJFLYXANINQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)

![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)